Cas no 1261829-55-3 (2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl)

2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl is a biphenyl derivative featuring both amino and trifluoromethoxy functional groups, making it a versatile intermediate in organic synthesis. Its structural properties, including the electron-withdrawing trifluoromethoxy group and the reactive amino group, facilitate its use in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The chloro substituent enhances its utility in further functionalization via cross-coupling reactions. This compound’s stability and well-defined reactivity profile make it valuable for constructing complex molecular architectures, particularly in medicinal chemistry where trifluoromethoxy-containing motifs are sought after for their metabolic stability and lipophilicity. It is typically handled under controlled conditions due to its sensitivity.
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl structure
1261829-55-3 structure
Product Name:2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
CAS No:1261829-55-3
MF:C13H9ClF3NO
MW:287.66487288475
CID:4997067
Update Time:2025-05-20

2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
    • Inchi: 1S/C13H9ClF3NO/c14-8-5-6-11(18)10(7-8)9-3-1-2-4-12(9)19-13(15,16)17/h1-7H,18H2
    • InChI Key: SJYNBUKRODOVFZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1C=CC=CC=1OC(F)(F)F)N

Computed Properties

  • Exact Mass: 287.032
  • Monoisotopic Mass: 287.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 35.2

2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011004044-250mg
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
1261829-55-3 97%
250mg
475.20 USD 2021-07-05
Alichem
A011004044-500mg
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
1261829-55-3 97%
500mg
855.75 USD 2021-07-05
Alichem
A011004044-1g
2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
1261829-55-3 97%
1g
1,504.90 USD 2021-07-05

Additional information on 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl

Introduction to 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl (CAS No. 1261829-55-3) and Its Emerging Applications in Chemical Biology

2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl, identified by the chemical identifier CAS No. 1261829-55-3, is a structurally intriguing biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound features a unique combination of functional groups, including an amino group, a chloro substituent, and a trifluoromethoxy moiety, which endow it with distinct chemical properties and biological activities. The biphenyl core itself is a well-known scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its structural stability and ability to interact with biological targets.

The presence of the amino group at the 2-position enhances the compound's potential for further derivatization, enabling the formation of amide or urea linkages that are commonly utilized in drug design to improve solubility and binding affinity. The chloro substituent at the 5-position introduces electrophilicity, making the molecule susceptible to nucleophilic aromatic substitution reactions, which can be leveraged for constructing more complex structures. Additionally, the trifluoromethoxy group at the 2'-position is a key feature that influences both the electronic properties and metabolic stability of the molecule. Trifluoromethoxy groups are widely recognized for their ability to enhance lipophilicity and metabolic resistance, making them valuable in pharmaceutical applications.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl and biological targets. Studies suggest that this compound exhibits promising binding affinity to certain enzyme families, particularly those involved in metabolic pathways and signal transduction. For instance, preliminary computational studies have indicated potential interactions with kinases and phosphodiesterases, which are critical targets in oncology and neurology research. These findings align with emerging trends in drug discovery, where molecules with multifunctional scaffolds are sought after for their ability to modulate multiple pathways simultaneously.

The biphenyl core is particularly noteworthy due to its prevalence in natural products and synthetic drugs. Its rigidity provides a stable framework for hydrogen bonding interactions, while its aromaticity allows for π-stacking interactions with biological targets. The specific arrangement of substituents on the biphenyl ring can significantly influence binding affinity and selectivity. In this context, 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl represents an interesting case study for understanding structure-activity relationships (SAR) in biphenyl derivatives. Experimental validation through high-throughput screening (HTS) and X-ray crystallography has been instrumental in confirming these theoretical predictions.

One of the most compelling aspects of this compound is its potential as a building block for next-generation therapeutics. The combination of polar (amino) and non-polar (trifluoromethoxy) functional groups makes it an ideal candidate for designing molecules with optimized pharmacokinetic profiles. Furthermore, its stability under various physiological conditions enhances its suitability for formulation into oral or injectable drug products. In recent years, there has been a surge in interest for fluorinated compounds in drug development due to their improved pharmacological properties. The presence of multiple fluorine atoms in 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl aligns it with this trend, positioning it as a valuable asset in medicinal chemistry libraries.

From a synthetic perspective, 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl can be accessed through multiple routes, each offering distinct advantages depending on scalability and purity requirements. One common approach involves the nucleophilic aromatic substitution of 2-chloro-5-fluorobiphenyl with trifluoromethanol under basic conditions, followed by subsequent amination. Alternative methods include cross-coupling reactions between halogenated biphenyl precursors or directed ortho-metalation strategies. These synthetic pathways highlight the versatility of this scaffold and its adaptability to different industrial needs.

The biological activity of 2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl has been explored across various disease models. Initial preclinical studies have demonstrated its efficacy in inhibiting certain inflammatory pathways by modulating key transcription factors. Additionally, its interaction with bacterial enzymes has been investigated as part of efforts to develop novel antimicrobial agents. The compound's ability to cross cell membranes due to its lipophilic nature further enhances its therapeutic potential. These findings underscore the importance of carefully curated chemical libraries in identifying lead compounds for drug development.

In conclusion,2-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl (CAS No. 1261829-55-3) is a multifaceted compound with significant promise in chemical biology and pharmaceutical research. Its unique structural features, combined with emerging data on its biological activity, make it an attractive candidate for further investigation. As computational methods continue to advance, our ability to predict and validate the interactions between such molecules and biological targets will only improve, paving the way for more efficient drug discovery processes.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent